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molecular formula C8H18O3 B3053561 1-(2-Butoxyethoxy)ethanol CAS No. 54446-78-5

1-(2-Butoxyethoxy)ethanol

Cat. No. B3053561
M. Wt: 162.23 g/mol
InChI Key: ZNQOETZUGRUONW-UHFFFAOYSA-N
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Patent
US05093432

Procedure details

A mixture of 400 g triethylene glycol monoethyl ether (2.2 mol), 48 g paraformaldehyde (1.6 mol), 150 ml toluene and 10 g of an acid ion exchange resin was refluxed for 6 hours in a 1 liter flask equipped with a water separator and reflux condenser. Filtration of the product followed by distillation gave a quantitative yield of the desired product.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11]O)C.C=[O:14].[C:15]1([CH3:21])C=CC=CC=1>O>[CH2:10]([O:9][CH2:8][CH2:7][O:6][CH:5]([OH:14])[CH3:4])[CH2:11][CH2:15][CH3:21]

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
C(C)OCCOCCOCCO
Name
Quantity
48 g
Type
reactant
Smiles
C=O
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
acid
Quantity
10 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours in a 1 liter flask
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
FILTRATION
Type
FILTRATION
Details
Filtration of the product
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OCCOC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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